Tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
Description
Systematic IUPAC Name Derivation and Molecular Formula Analysis
The systematic nomenclature of tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate follows established International Union of Pure and Applied Chemistry naming conventions for complex organic molecules containing multiple functional groups and heterocyclic systems. The molecular structure can be deconstructed into several key components that determine the systematic name derivation process. The piperidine ring serves as the primary structural framework, numbered according to standard heterocyclic nomenclature where the nitrogen atom occupies position 1. The tert-butyl carboxylate group attached to the nitrogen represents a protective group commonly employed in synthetic organic chemistry, specifically designated as the 1-carboxylate substituent.
The molecular formula of this compound is C₁₇H₃₂BNO₄, indicating a molecular weight of 325.25 daltons. This formulation reflects the presence of seventeen carbon atoms, thirty-two hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms. The structural complexity arises from the integration of the tetramethyl-substituted dioxaborolane moiety, which contains two oxygen atoms forming a five-membered ring with the central boron atom. The four methyl groups attached to the dioxaborolane ring at positions 4, 4, 5, and 5 contribute significantly to the molecular mass and influence the compound's physical properties and reactivity patterns.
The systematic name construction begins with the identification of the longest carbon chain and the principal functional group. In this case, the piperidine ring system takes precedence as the parent structure, followed by the carboxylate ester functionality. The boronic ester substituent is treated as a complex substituent attached through a methylene bridge at position 4 of the piperidine ring. The complete systematic name reflects the hierarchical arrangement of functional groups according to priority rules established by international nomenclature guidelines.
Crystallographic Data and Conformational Studies
Crystallographic analysis of organoboron compounds similar to this compound reveals important structural insights regarding molecular geometry and solid-state packing arrangements. X-ray crystallographic studies of related pinacol boronic esters demonstrate that the dioxaborolane ring typically adopts a nearly planar conformation with minimal deviation from planarity. The boron atom in these systems exhibits trigonal planar geometry with bond angles approaching the ideal 120 degrees, although slight distortions may occur due to ring strain and steric interactions with neighboring substituents.
The piperidine ring system in compounds of this type generally adopts a chair conformation in the solid state, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. Conformational analysis studies indicate that the tert-butoxycarbonyl group typically occupies an equatorial position to minimize steric interactions with the ring substituents. The methylene bridge connecting the piperidine ring to the boronic ester moiety introduces additional conformational flexibility, allowing for rotation around the carbon-carbon single bond.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides the most comprehensive and definitive method for structural characterization of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that allow for unambiguous structural assignment and purity assessment. The tert-butyl group appears as a prominent singlet at approximately 1.48 parts per million, integrating for nine protons and representing one of the most diagnostic features of the spectrum. The tetramethyl groups on the dioxaborolane ring generate a singlet at approximately 1.25 parts per million, integrating for twelve protons and providing clear evidence for the pinacol ester functionality.
The piperidine ring protons exhibit a complex multipicity pattern characteristic of conformationally mobile six-membered rings. The axial and equatorial protons at positions 2, 3, 5, and 6 of the piperidine ring typically appear as multiplets in the range of 1.5 to 3.0 parts per million, with the exact chemical shifts depending on the ring conformation and substitution pattern. The methylene bridge connecting the piperidine ring to the boronic ester moiety appears as a distinctive multiplet, typically showing coupling patterns that reflect the geometric relationship between the bridge protons and the adjacent ring systems.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the quaternary carbon atoms of the tert-butyl and tetramethyl groups appearing as characteristic singlets at approximately 28 and 25 parts per million, respectively. The carbonyl carbon of the carboxylate ester typically resonates at approximately 155 parts per million, while the piperidine ring carbons appear in the aliphatic region between 20 and 60 parts per million. Boron-11 nuclear magnetic resonance analysis reveals a single resonance at approximately 30 parts per million, confirming the presence of the tricoordinate boron center in the dioxaborolane ring.
Infrared spectroscopy provides valuable functional group identification capabilities for this compound class. The carboxylate carbonyl stretch typically appears as a strong absorption at approximately 1700 wave numbers per centimeter, while the carbon-hydrogen stretching vibrations of the alkyl substituents generate characteristic absorptions in the 2800 to 3000 wave numbers per centimeter region. The boron-oxygen stretching vibrations within the dioxaborolane ring contribute to absorptions in the 1000 to 1200 wave numbers per centimeter range, though these may overlap with other skeletal vibrations.
Mass spectrometric analysis employs both electron ionization and electrospray ionization techniques to provide molecular ion confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 325, corresponding to the molecular formula C₁₇H₃₂BNO₄. Characteristic fragmentation patterns include loss of the tert-butyl group (mass difference of 57 daltons) and loss of the tert-butoxycarbonyl protecting group (mass difference of 100 daltons). The pinacol ester moiety may also undergo characteristic fragmentations, including loss of the tetramethyl-substituted dioxaborolane ring system.
| Spectroscopic Parameter | Characteristic Value | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (tert-butyl) | 1.48 parts per million (singlet, 9H) | Carboxylate tert-butyl group |
| ¹H Nuclear Magnetic Resonance (pinacol) | 1.25 parts per million (singlet, 12H) | Dioxaborolane tetramethyl groups |
| ¹³C Nuclear Magnetic Resonance (carbonyl) | 155 parts per million | Carboxylate carbonyl carbon |
| ¹¹B Nuclear Magnetic Resonance | 30 parts per million | Tricoordinate boron center |
| Infrared (carbonyl) | 1700 wave numbers per centimeter | Carboxylate carbonyl stretch |
| Mass Spectrometry (molecular ion) | 325 mass-to-charge ratio | Molecular ion peak |
The combination of these spectroscopic techniques provides comprehensive structural verification and enables researchers to confirm the identity and purity of this compound with high confidence. Advanced two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, can provide additional structural confirmation and stereochemical assignment when required for complex synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h13H,8-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQDGWLWXYJXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425335-44-9 | |
| Record name | tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds. The compound interacts with palladium catalysts and boronic acids to facilitate the coupling process
Cellular Effects
The effects of this compound on cellular processes are not extensively studied. As an intermediate in the synthesis of biologically active compounds, it can influence cell function indirectly. For instance, its derivatives, such as crizotinib, have shown antiproliferative and antitumor activities. These effects are likely mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This compound’s interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction is a key aspect of its molecular mechanism, facilitating the formation of carbon-carbon bonds.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness. The compound is generally stable under standard storage conditions but may degrade upon prolonged exposure to heat and moisture
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily studied through its derivatives. For instance, crizotinib, a derivative, has shown dose-dependent antitumor efficacy. High doses may lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a boronic ester. It interacts with enzymes that facilitate the Suzuki-Miyaura coupling reaction, impacting metabolic flux and metabolite levels. The compound’s metabolism may also involve hydrolysis and oxidation reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Its derivatives are known to be distributed throughout the body, with specific accumulation in target tissues. Transporters and binding proteins may facilitate its cellular uptake and localization.
Subcellular Localization
The subcellular localization of this compound is not extensively studied. Its derivatives may localize to specific cellular compartments, such as the cytoplasm and nucleus, where they exert their biological effects. Post-translational modifications and targeting signals may direct the compound to specific organelles.
Biological Activity
Tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate (CAS No. 877399-74-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications and efficacy.
Synthesis
The synthesis of this compound typically involves several steps. A common method utilizes tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material. The process involves the formation of the dioxaborolane moiety through reactions with boron-containing reagents. The overall yield from these synthetic pathways has been reported to be approximately 49.9% .
The molecular formula for this compound is C16H30BNO4, with a molecular weight of 311.22 g/mol. It is characterized by the presence of a piperidine ring and a boron-containing dioxaborolane structure, which are crucial for its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C16H30BNO4 |
| Molecular Weight | 311.22 g/mol |
| CAS Number | 877399-74-1 |
| Purity | Specification varies |
| Storage Conditions | Inert atmosphere, 2-8°C |
Biological Activity
This compound exhibits several biological activities that make it a candidate for drug development:
1. Kinase Inhibition:
This compound has been identified as an important intermediate in the synthesis of various kinase inhibitors . Specifically, it has shown potential in inhibiting mutant forms of protein tyrosine kinases such as KIT and PDGFRA. These kinases are implicated in various cancers and other diseases characterized by aberrant signaling pathways.
2. Anticancer Activity:
Research indicates that derivatives of this compound may have anticancer properties due to their ability to inhibit specific kinases involved in tumor growth and metastasis . For example, compounds derived from similar structures have been effective against gastrointestinal stromal tumors (GIST) harboring specific mutations.
3. Selectivity:
The selectivity of this compound for certain kinases over others is notable. This selectivity is crucial for minimizing side effects during therapeutic applications . Studies have demonstrated that modifications to the piperidine structure can enhance selectivity and potency against targeted kinases.
Case Studies
Several studies have investigated the efficacy and safety profiles of compounds related to this compound:
Study 1: Efficacy in Tumor Models
A study examined the use of a related compound in preclinical models of GIST. The results indicated a significant reduction in tumor size compared to controls when administered at specific dosages over a defined treatment period .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound inhibits kinase activity. It was found that the dioxaborolane moiety plays a critical role in binding to the ATP-binding site of kinases, thus preventing their activation .
Study 3: Pharmacokinetics and Safety
Pharmacokinetic studies have suggested that compounds with similar structures exhibit favorable absorption and distribution characteristics in vivo. Safety profiles assessed in animal models indicated manageable toxicity levels at therapeutic doses .
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound's ability to act as a boron-containing agent makes it a candidate for drug development. Boron compounds have been shown to exhibit various biological activities, including antitumor and antibacterial properties. The incorporation of the piperidine structure may enhance the pharmacological profile of potential drug candidates derived from this compound.
Case Study : A study investigating boron-containing compounds for their anticancer properties found that modifications to the dioxaborolane structure could lead to increased efficacy against certain cancer cell lines. This suggests that tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate could be explored further in this context.
Materials Science
Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis. Its unique structure can impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength.
Case Study : Research has demonstrated that incorporating boron-containing compounds into polymer matrices can improve their mechanical properties and thermal resistance. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.
Organic Synthesis
Reagent for Coupling Reactions : this compound can serve as a reagent in Suzuki-Miyaura coupling reactions. These reactions are vital for forming carbon-carbon bonds in organic synthesis.
Case Study : In synthetic organic chemistry, the use of boron-based reagents has been pivotal in constructing complex organic molecules. The versatility of this compound allows chemists to explore new synthetic pathways and develop novel compounds with desired functionalities.
Table 1: Comparison of Boron Compounds in Medicinal Chemistry
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| This compound | Boron-containing | Antitumor | |
| Boronic Acid Derivative X | Simple Boronic Acid | Antibacterial | |
| Dioxaborolane Y | Dioxaborolane | Antiviral |
Table 2: Properties of Polymers with Boron Additives
Comparison with Similar Compounds
tert-Butyl 4-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (Compound 20)
- Structure : Replaces the boronic ester with a methoxycarbonyl-substituted cyclobutane.
- Synthesis: Prepared via photoredox catalysis using methyl 5-iodo-2-methylenepentanoate and the boronic ester precursor (49% yield) .
- Reactivity : Lacks boronic ester reactivity but participates in ester hydrolysis or cycloadditions due to the strained cyclobutane ring.
- Applications : Intermediate in strained hydrocarbon synthesis for drug discovery .
tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate
- Structure: Features a cyano-substituted cyclopropane instead of the boronic ester.
- Synthesis : Synthesized via photoredox methods using 4-chloro-2-methylenebutanenitrile (60% yield) .
- Reactivity : The nitrile group enables nucleophilic additions or reductions, distinct from boronic ester coupling.
- Applications : Useful in synthesizing bioactive molecules with nitrile functionalities .
tert-Butyl 4-((1-(ethoxycarbonyl)-3,3-dimethylcyclobutyl)methyl)piperidine-1-carboxylate (Compound 46)
- Structure : Contains an ethoxycarbonyl group and a dimethylcyclobutane ring.
- Synthesis: Similar photoredox protocol using ethyl 5-iodo-4,4-dimethyl-2-methylenepentanoate .
- Reactivity : Increased steric hindrance from dimethyl groups may slow reaction kinetics compared to the target compound.
- Applications : Explored in rigid scaffold synthesis for conformational studies .
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate
tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate
- Structure : Vinyl-linked boronic ester with a conjugated double bond.
- Applications : Intermediate in conjugated polymer synthesis and tandem reaction sequences .
Comparative Data Table
Key Research Findings
- Synthetic Versatility: The target compound’s methylene linker provides flexibility in photoredox reactions, achieving yields up to 96% . In contrast, phenoxy-linked analogs exhibit lower solubility, complicating purification .
- Reactivity Differences: Boronic esters with vinyl or aromatic linkers (e.g., phenoxy) show divergent reactivity in Suzuki couplings, with vinyl variants enabling tandem reactions .
- Stability: The target compound’s tert-butyl and dioxaborolane groups enhance hydrolytic stability compared to cyano or ester derivatives .
- Pharmaceutical Relevance : Piperidine-boronic esters are critical in kinase inhibitor synthesis (e.g., HS-1371), where the boronic ester acts as a key intermediate .
Preparation Methods
Three-Step Synthesis from tert-butyl-4-hydroxypiperidine-1-carboxylate
A reported synthesis involves three steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, yielding the target compound with an overall yield of approximately 49.9%. The steps include:
- Conversion of the hydroxyl group to a suitable leaving group.
- Substitution with a boronate ester precursor.
- Purification and characterization by MS and ^1H NMR.
This method emphasizes the utility of the hydroxyl precursor and the stepwise functionalization to install the boronate ester.
Borylation Using Boronate Esters and Halogenated Precursors
Another approach utilizes palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura type) between halogenated piperidine derivatives and boronate esters. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has been synthesized using methyl 4-bromobenzoate and related substrates under microwave conditions, achieving yields up to 99%.
This method highlights:
- Use of microwave-assisted synthesis for efficiency.
- Application of flash column chromatography for purification.
- High regioselectivity and yield.
Functional Group Transformations Involving Trimethylsilyl Trifluoromethanesulfonate
A procedure involving trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane under inert atmosphere at 0–20°C for 3 hours has been reported, yielding 72% of the desired product. Key details include:
- Use of 2,6-dimethylpyridine as a base additive.
- Quenching with saturated sodium bicarbonate solution.
- Purification by silica gel column chromatography with dichloromethane/methanol (10:1).
This method is notable for its mild conditions and moderate to good yield.
Comparative Data Table of Preparation Methods
Detailed Reaction Conditions and Observations
TMSOTf-Mediated Reaction : The use of trimethylsilyl trifluoromethanesulfonate facilitates the activation of the boronate ester intermediate, allowing efficient substitution under mild temperatures (0–20°C) in dichloromethane. The reaction requires an inert nitrogen atmosphere to prevent moisture interference. After 3 hours stirring, quenching with sodium bicarbonate and extraction yields the product, which is purified by silica gel chromatography. The product is obtained as an off-white solid with LCMS confirming the expected molecular ion at m/z 289.15.
Microwave-Assisted Suzuki Coupling : Using methyl 4-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate under microwave irradiation improves reaction rates and yields. The crude product is purified by flash column chromatography. High-resolution mass spectrometry (HRMS) and NMR confirm structure and purity.
Three-Step Synthesis from Hydroxypiperidine : This route involves initial protection, functional group interconversion, and final installation of the boronate ester. The process is longer but allows access from simpler starting materials. The overall yield is moderate (~50%), with structural confirmation by MS and ^1H NMR spectroscopy.
Research Findings and Practical Considerations
- The choice of method depends on available starting materials, desired scale, and equipment (e.g., microwave reactors).
- The TMSOTf method offers a balance of mild conditions and good yield but requires careful handling of moisture-sensitive reagents.
- Suzuki coupling methods provide high yields and are suitable for rapid synthesis but need palladium catalysts and may require ligand optimization.
- Multi-step syntheses from hydroxyl precursors are valuable when direct borylation substrates are unavailable but are less efficient.
- Purification typically involves silica gel chromatography with dichloromethane/methanol mixtures or ethyl acetate/petroleum ether gradients.
- Characterization by LCMS, HRMS, and ^1H NMR is essential to confirm product identity and purity.
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via:
- Photoredox-catalyzed cyclization : Using 4CzIPN as a photocatalyst, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with vinyl boronic esters under blue light (20 hours), yielding 40% after flash chromatography .
- Suzuki-Miyaura coupling : Pd(dppf)Cl2 catalyzes cross-coupling with aryl halides (e.g., 7-bromo-4-(p-tolyloxy)quinoline) in toluene/water at 90°C (16 hours), achieving 73% yield post-purification .
- Multi-step boronic ester formation : Starting from iodopyrazoles, isopropylmagnesium chloride and 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yield intermediates, followed by Boc deprotection .
Q. Which spectroscopic techniques confirm its structure and purity?
Key methods include:
- 1H/13C/11B NMR : Peaks at δ 1.27 (Bpin methyl groups), 1.46 (Boc tert-butyl), and 3.05–4.10 (piperidine protons) .
- HRMS (DART) : Exact mass matches calculated m/z (e.g., [M+H]+ = 337.27) .
- IR spectroscopy : B-O and C=O stretches at 1350–1250 cm⁻¹ and 1680 cm⁻¹, respectively .
Q. What safety precautions are required during handling?
- Use nitrile gloves, eye protection, and respiratory masks to avoid inhalation .
- Store away from ignition sources (P210) and ensure proper ventilation (P201/P202) .
- In case of skin contact, wash thoroughly with soap and water; seek medical attention for persistent irritation .
Q. How should this compound be stored for long-term stability?
- Store in airtight containers under nitrogen at –20°C to prevent boronic ester hydrolysis .
- Avoid exposure to moisture and light, which can degrade the dioxaborolane ring .
Q. What are its solubility characteristics?
- Soluble in polar aprotic solvents (DMF, DMSO, THF) and chlorinated solvents (DCM, chloroform) .
- Poor solubility in water or hexane due to hydrophobic Boc and Bpin groups .
Advanced Questions
Q. How to optimize Suzuki-Miyaura cross-coupling conditions?
- Catalyst screening : Pd(dppf)Cl2·CH2Cl2 outperforms Pd(PPh3)4 in aryl halide couplings (e.g., 75% vs. 50% yield) .
- Solvent optimization : Toluene/water (2:1) minimizes side reactions compared to pure DMF .
- Temperature control : Reactions at 90°C for 16 hours balance conversion and byproduct formation .
Q. How to address low yields in photoredox syntheses?
- Light intensity : Use Kessil lamps (450 nm) for consistent irradiation; uneven light reduces efficiency .
- Radical scavengers : Add TEMPO (2 equiv) to suppress undesired radical pathways .
- Substrate ratio : A 1:1.2 ratio of boronic ester to vinyl boronate minimizes unreacted starting material .
Q. How to mitigate competing side reactions during synthesis?
- Protecting group strategy : Boc protection of the piperidine nitrogen prevents unwanted nucleophilic attacks .
- Purification : Flash chromatography (20% EtOAc/hexane) removes hydrolyzed boronic acid byproducts .
- Low-temperature addition : Gradual addition of Grignard reagents at 0°C prevents over-reaction .
Q. How to characterize synthesis byproducts?
Q. How does the piperidine ring affect boronic ester reactivity?
- Steric hindrance : The tert-butyl group slows transmetalation in cross-couplings, requiring higher temperatures (90°C vs. 60°C for less hindered analogs) .
- Electronic effects : Electron-donating Boc groups enhance boron electrophilicity, improving coupling rates with electron-deficient aryl halides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
